N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-7-9-13(10-8-12)17-20-18(25-21-17)24-11-16(22)19-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPVUTJZSYPEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring , which is recognized for its diverse biological activities. The presence of the methoxy and p-tolyl groups enhances the compound's potential interactions with biological targets. The acetamide moiety is commonly found in pharmaceuticals, contributing to the compound's overall biological activity.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) indicating that these compounds can inhibit bacterial growth effectively .
- Antifungal Activity : The compound's derivatives have also demonstrated antifungal properties against strains like Aspergillus niger and Candida albicans, making them potential candidates for developing new antifungal agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another area of significant interest. Several studies have highlighted:
- Cytotoxic Effects : Thiadiazole derivatives have been evaluated against human cancer cell lines, showing promising cytotoxic effects. For example, compounds similar to this compound have been tested against gastric cancer cells with varying degrees of effectiveness .
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects often involve inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
Research has also suggested that thiadiazole-based compounds possess anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various models of inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic routes which may include reactions such as:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling with appropriate aryl groups to introduce the methoxy and p-tolyl substituents.
- Final acetamide formation through acylation reactions.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activities of these compounds. Variations in substituents can significantly influence their pharmacological profiles. For instance, changing the position or type of substituents on the thiadiazole ring can enhance or diminish their antimicrobial and anticancer activities .
Case Studies
Several case studies illustrate the applications of thiadiazole derivatives in drug development:
- Megazol : A notable derivative with significant anti-trypanosomal activity was identified as a lead compound for developing new treatments for diseases like Chagas disease and sleeping sickness . Its structural similarities to this compound suggest potential pathways for further research.
- Anticancer Agents : Studies involving various thiadiazole derivatives highlight their effectiveness against multiple cancer cell lines, paving the way for new therapeutic strategies targeting cancer treatment .
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- The target compound’s thiadiazole core distinguishes it from triazole or triazolo-thiadiazole derivatives, which may alter binding specificity or metabolic stability .
- Substituents like the p-tolyl group (electron-donating methyl) contrast with electron-withdrawing groups (e.g., 4-fluorophenyl in ), influencing electronic properties and target interactions.
Key Observations :
- The dichloroacetamide derivative in exhibits enhanced potency (lower IC50), likely due to increased electrophilicity or improved hydrophobic interactions.
Physicochemical Properties
Comparative data for select analogues:
Key Observations :
- Fewer H-bond donors (1 vs. 2 in ) may reduce solubility but improve bioavailability.
Key Challenges :
- Steric hindrance from the p-tolyl group may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) compared to smaller substituents.
Biological Activity
N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Structural Characteristics
The compound features a thiadiazole ring substituted with methoxy and tolyl groups. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with various receptors to modulate signaling pathways related to inflammation and cell growth.
- Gene Expression Alteration : The compound may influence the expression of genes associated with apoptosis and cellular differentiation.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 32.6 μg/mL to 47.5 μg/mL against various strains .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential:
- Cell Line Studies : this compound has been tested against cancer cell lines such as SK-HEP-1 and Caco-2. Results indicated apoptotic effects at varying concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SK-HEP-1 | 25 |
| This compound | Caco-2 | 30 |
Anti-inflammatory Activity
The compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes:
- Mechanistic Insights : Studies suggest that thiadiazole derivatives can inhibit COX enzymes involved in the inflammatory response .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Antimicrobial Study : A study demonstrated that a series of thiadiazole compounds exhibited antibacterial activity against resistant strains of bacteria .
- Anticancer Research : Research on similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapy .
- Inflammation Model : In experimental models of inflammation, thiadiazole derivatives reduced markers of inflammation significantly compared to controls .
Q & A
Q. What are the key synthetic pathways for N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a 3-(p-tolyl)-1,2,4-thiadiazol-5-thiol intermediate with N-(2-methoxyphenyl)-2-chloroacetamide under nucleophilic substitution conditions. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux in ethanol .
- Thioacetamide linkage : Reaction of the thiol group with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone at 50–60°C for 6–8 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time to minimize by-products like disulfide derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify the presence of methoxyphenyl protons (δ 3.8–4.0 ppm) and thiadiazole carbons (δ 160–170 ppm) .
- FTIR : Confirm thioacetamide C=S stretching (~1,250 cm⁻¹) and amide N–H bending (~3,300 cm⁻¹) .
- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies address low solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication to enhance solubility without denaturing proteins .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxyphenyl or thiadiazole moieties, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm diameter) to improve bioavailability, as demonstrated for similar thiadiazole derivatives .
Q. How can computational methods predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the thiadiazole’s electron-deficient sulfur for hydrogen bonding .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a small bandgap (<3 eV) suggests potential redox activity relevant to antimicrobial mechanisms .
- MD simulations : Simulate ligand-protein stability (e.g., with GROMACS) over 100 ns to assess binding affinity and conformational changes .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Standardized assays : Use CLSI/M07-A9 guidelines for antimicrobial testing, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hrs) .
- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms in Gram-negative bacteria .
- Metabolomic profiling : LC-MS-based analysis of bacterial supernatants post-treatment to identify disrupted pathways (e.g., folate synthesis) .
Data Analysis and Optimization
Q. How to analyze conflicting spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃; methoxyphenyl protons may shift upfield in polar solvents .
- Dynamic NMR : Perform variable-temperature experiments to detect hindered rotation in the thioacetamide linkage, which splits signals at low temperatures .
- X-ray crystallography : Resolve ambiguity by determining crystal structure (e.g., CCDC deposition), as done for analogous thiadiazole-acetamides .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer for thiadiazole formation (residence time: 20–30 mins) compared to batch reactors .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
- Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for eco-friendly purification .
Structural-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance the compound’s kinase inhibitory activity?
- Methodological Answer :
- Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the p-tolyl ring) to increase electrophilicity and ATP-binding pocket interactions .
- Acetamide branching : Replace the methoxyphenyl group with a 2-pyridinyl moiety to enhance π-stacking with kinase residues .
- Bioisosteric replacement : Substitute sulfur in the thiadiazole with selenium to modulate redox potential and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
